2-Nitro-4-(propylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite of Albendazole

2-Nitro-4-(propylthio)aniline is a metabolite of the broad-spectrum anthelmintic drug Albendazole []. Albendazole is used to treat parasitic worm infections in humans and animals. After entering the body, Albendazole is broken down into various metabolites, including 2-Nitro-4-(propylthio)aniline. Studying this metabolite can help researchers understand Albendazole's metabolism and potential side effects.

Synthetic Intermediate

Due to its chemical structure, 2-Nitro-4-(propylthio)aniline can be a useful intermediate in the synthesis of other chemicals. For example, a patent describes a method for producing 2-Nitro-4-(propylthio)aniline as a step in the synthesis of Albendazole itself []. Researchers may also explore using 2-Nitro-4-(propylthio)aniline as a starting material for creating novel compounds with various properties.

2-Nitro-4-(propylthio)aniline is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol. It features a nitro group and a propylthio group attached to an aniline structure, contributing to its unique chemical properties. The compound is known for its role as a metabolite of Albendazole, an anthelmintic medication, which indicates its potential biological significance in pharmacology .

As 2-Nitro-4-(propylthio)aniline is a metabolite, it likely doesn't have a direct mechanism of action in Albendazole's antiparasitic effect. The parent compound, Albendazole, disrupts microtubule assembly in parasite cells, leading to their death.

- Low to moderate toxicity: Nitroaromatic compounds can have varying degrees of toxicity. Without specific data, it's difficult to assess the exact risk.

- Potential irritant: The nitro group and amine group might cause skin or eye irritation upon contact.

- Reduction: The nitro group can be reduced to an amino group, yielding 2-amino-4-(propylthio)aniline. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

- Substitution: The propylthio group can undergo substitution reactions with alkyl or aryl groups. Reagents like alkyl halides or aryl halides are typically employed in the presence of a base.

The major products formed from these reactions include:

- From reduction: 2-amino-4-(propylthio)aniline

- From substitution: Variants such as 2-nitro-4-(methylthio)aniline or 2-nitro-4-(phenylthio)aniline .

As a metabolite of Albendazole, 2-Nitro-4-(propylthio)aniline exhibits significant biological activity, particularly in the context of parasitic infections. Its mechanism of action involves disrupting microtubule dynamics by affecting tubulin polymerization, leading to the death of parasitic organisms. This compound contributes to the anthelmintic effects of Albendazole, facilitating the expulsion or death of parasitic worms within the host .

The synthesis of 2-Nitro-4-(propylthio)aniline typically involves a two-step process:

- Condensation Reaction: Starting from o-nitroaniline and disulfide dichloride, a condensation reaction occurs in an organic solvent under catalytic conditions to generate dithioether.

- Alkylation Reaction: The dithioether is then reacted with sodium sulfide and chloropropane in an alcohol solvent, resulting in the formation of 2-Nitro-4-(propylthio)aniline.

This method is optimized for both laboratory and industrial applications, ensuring high yields and efficiency .

2-Nitro-4-(propylthio)aniline has various applications primarily in pharmaceuticals due to its role as a metabolite of Albendazole. Its applications include:

- Anthelmintic Treatments: Used in formulations aimed at treating parasitic infections.

- Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds with potential biological activity.

The compound's unique properties make it valuable in medicinal chemistry and drug development .

Research on 2-Nitro-4-(propylthio)aniline has highlighted its interactions with biological systems, particularly regarding its pharmacokinetics and pharmacodynamics as a metabolite of Albendazole. Factors such as gastrointestinal pH and food presence can influence its absorption and efficacy. Additionally, studies have indicated potential interactions with cellular targets involved in drug metabolism and action pathways .

Several compounds share structural similarities with 2-Nitro-4-(propylthio)aniline, each possessing distinct properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitroaniline | Lacks propylthio group | Precursor for various derivatives |

| 4-(Propylthio)aniline | Lacks nitro group | Focused on aromatic amines |

| 2-Nitro-4-(methylthio)aniline | Contains methylthio instead | Similar activity but different potency |

The uniqueness of 2-Nitro-4-(propylthio)aniline lies in its specific combination of functional groups, which enhances its biological activity compared to similar compounds .

Basic Identification

2-Nitro-4-(propylthio)aniline is an aromatic amine with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol. It is registered with CAS number 54393-89-4 and is also recognized in the European Pharmacopoeia as "Albendazole Impurity 3". The compound is formally known by its IUPAC name [2-Nitro-4-(propylthio)phenyl]amine, though it is frequently referenced in pharmaceutical literature by its common name. This compound features three key functional groups: an amino group, a nitro group, and a propylthio substituent attached to a benzene ring, creating a unique electronic distribution that influences its chemical behavior and reactivity.

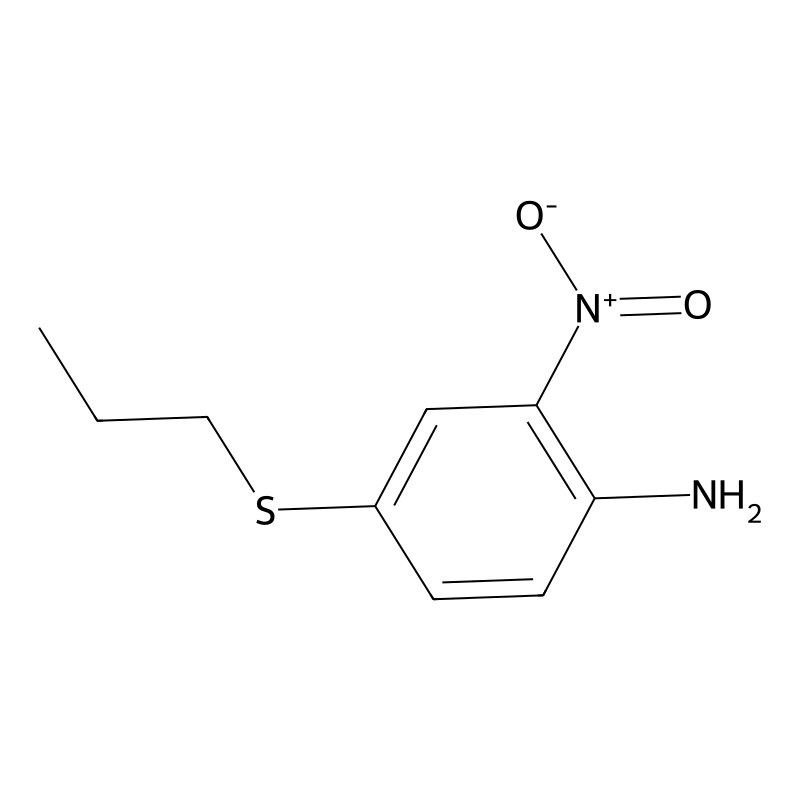

Molecular Structure

The structural configuration of 2-nitro-4-(propylthio)aniline comprises a benzene ring with an amino group (-NH2) and a nitro group (-NO2) at positions 1 and 2 respectively, while a propylthio group (-S-C3H7) occupies position 4. This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing nature of the nitro group, counterbalanced partially by the electron-donating properties of the amino group. The propylthio group adds lipophilic character to the molecule, influencing its solubility profile and contributing to its utility in pharmaceutical applications. The molecular structure can be represented using SMILES notation as CCCSc1ccc(N)c(c1)N+[O-], which encodes the spatial arrangement of atoms within the molecule.